1-(2,4-dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine

Nicotinic Acetylcholine Receptor nAChR Antagonist Neuropharmacology

This aminopyrazole is a highly differentiated research tool, not interchangeable with generic analogs. Its unique 2,4-dichlorophenyl and 2-thienyl substitution pattern ensures high potency at α3β4 nAChR (IC50 1.8 nM), 6.6-9.5-fold SERT/DAT selectivity, and RIPK1 inhibition (IC50 320 nM). This specific scaffold is essential for mechanistic studies in addiction, mood disorders, and necroptosis where off-target effects of simpler pyrazoles compromise data reproducibility. Ensure your results are directly comparable to published findings by procuring this precise chemotype.

Molecular Formula C13H9Cl2N3S
Molecular Weight 310.2
CAS No. 400074-66-0
Cat. No. B2448285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine
CAS400074-66-0
Molecular FormulaC13H9Cl2N3S
Molecular Weight310.2
Structural Identifiers
SMILESC1=CSC(=C1)C2=CN(N=C2N)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C13H9Cl2N3S/c14-8-3-4-11(10(15)6-8)18-7-9(13(16)17-18)12-2-1-5-19-12/h1-7H,(H2,16,17)
InChIKeyDWULUPISBUSWSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine (CAS 400074-66-0): Technical Baseline for Scientific Procurement


1-(2,4-Dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine is a heterocyclic aminopyrazole featuring a 2,4-dichlorophenyl moiety at the N1-position and a 2-thienyl group at the C4-position [1]. Its core structure is a privileged scaffold in medicinal chemistry, specifically recognized for its role in modulating neurotransmission and inflammation. The compound exhibits a distinct polypharmacology profile with quantifiable interactions at serotonin (SERT) and dopamine (DAT) transporters, nicotinic acetylcholine receptors (nAChRs), and the receptor-interacting protein kinase 1 (RIPK1) [2]. Unlike simpler mono-amine pyrazoles, the specific substitution pattern of the dichlorophenyl and thienyl groups confers a unique set of target affinities and physicochemical properties relevant for central nervous system (CNS) and peripheral research applications [1].

Why Generic Substitution Fails for 1-(2,4-Dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine


Procurement of generic aminopyrazoles or simple 3-aminopyrazole analogs is scientifically unsound due to the profound impact of specific aromatic substitutions on target selectivity and functional activity. The 1-(2,4-dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine scaffold is not interchangeable with 1-phenyl-4-methyl-1H-pyrazol-3-amines, nor with its positional isomers. As demonstrated in the evidence guide below, minor alterations, such as moving the thienyl group from the 4- to the 5-position, or replacing it with a furan, result in a complete loss of the high-potency α3β4 nicotinic receptor antagonism [1] and the specific dopamine transporter (DAT) versus serotonin transporter (SERT) selectivity profile [2]. Furthermore, the unique aqueous solubility profile of this exact substitution pattern enables formulation strategies not feasible with more lipophilic, closely related analogs [3].

Quantitative Differentiation Evidence for 1-(2,4-Dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine Against Closest Analogs


High-Potency α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonism vs. Broader nAChR Class

1-(2,4-Dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine exhibits a potent, low-nanomolar antagonism at the α3β4 subtype of human nicotinic acetylcholine receptors (nAChR), demonstrating an IC50 of 1.8 nM in a functional efflux assay [1]. This level of activity at the α3β4 subtype is not a generic feature of 3-aminopyrazoles. In contrast, its closest positional isomer, the 5-thienyl analog (1-(2,4-dichlorophenyl)-4-(3-thienyl)-1H-pyrazol-5-amine), has no reported activity for α3β4 nAChR in authoritative databases, and the broader class of nAChR antagonists typically exhibits IC50 values in the 100-1000 nM range, making this compound 50- to 500-fold more potent at this specific target.

Nicotinic Acetylcholine Receptor nAChR Antagonist Neuropharmacology

Defined Transporter Polypharmacology: SERT vs. DAT Affinity Profile

The compound demonstrates a quantifiable and preferential inhibition of serotonin reuptake over dopamine reuptake. It inhibits [3H]serotonin uptake at human SERT with an IC50 of 100.0 nM [1]. In parallel, its inhibition of [3H]dopamine reuptake at human DAT is significantly weaker, with IC50 values ranging from 658 nM to 945 nM across multiple replicate assays [1]. This results in a SERT/DAT selectivity ratio ranging from 6.6-fold to 9.5-fold. This is a clear departure from the non-selective monoamine reuptake inhibition profile often observed in close structural analogs or the high DAT selectivity seen in other pyrazoles.

Serotonin Transporter Dopamine Transporter Monoamine Reuptake Inhibition

RIPK1 Kinase Inhibition: A Unique Kinase Affinity Among Aminopyrazoles

This compound is a direct inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), with a reported IC50 of 320 nM in a radiometric kinase assay [1]. This is a specific and quantifiable kinase interaction not shared by the majority of structurally related aminopyrazoles, such as the simpler 1-(2,4-dichlorobenzyl)-4-methyl-1H-pyrazol-3-amine, which lacks this activity. The baseline for non-selective kinase inhibition in this chemical class is typically >10 µM, highlighting the compound's significant (>30-fold) selectivity for this therapeutically relevant target.

RIPK1 Kinase Inhibitor Inflammation

Aqueous Solubility Advantage over Highly Lipophilic Pyrazole CB1 Antagonists

According to vendor technical datasheets, 1-(2,4-dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine is described as 'freely soluble in water' and exists as an odorless crystalline powder [1]. This stands in stark contrast to the canonical cannabinoid receptor 1 (CB1) antagonist rimonabant and its close analogs, which are notoriously lipophilic (cLogP > 5) and practically insoluble in water, requiring specialized formulations for in vivo studies. The improved aqueous solubility of the target compound, while still retaining a moderately lipophilic scaffold (cLogP ~3.3) [2], provides a quantifiable advantage in experimental versatility.

Physicochemical Properties Aqueous Solubility Formulation

High-Value Application Scenarios for 1-(2,4-Dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine Based on Evidence


Investigating α3β4 Nicotinic Receptor Function in CNS and Enteric Nervous System Disorders

Utilize this compound as a high-potency (IC50 = 1.8 nM) functional antagonist of the α3β4 nAChR subtype [1]. This application is specifically suited for mechanistic studies in addiction (nicotine/alcohol), anxiety, or gastrointestinal motility disorders where α3β4 modulation is hypothesized to be critical. The defined in vitro potency allows for precise dosing in ex vivo tissue bath experiments (e.g., ileum or colon preparations) and in vivo models, avoiding the confounding off-target effects on other nAChR subtypes common to broader-spectrum antagonists.

A Tool for Dissecting Monoaminergic Contributions in Behavioral Pharmacology

Deploy this compound in rodent behavioral models to dissect the interplay between serotonin and dopamine systems. Its defined 6.6- to 9.5-fold selectivity for SERT over DAT [2] enables researchers to produce a controlled elevation of synaptic serotonin with a concomitant, measurable but less pronounced, effect on dopamine. This profile is ideal for studies of depression, anxiety, and drug-seeking behavior where the independent and combined contributions of these neurotransmitters are of interest, and where the use of highly selective compounds may fail to capture the complexity of endogenous signaling.

Probing RIPK1-Dependent Necroptosis in Inflammatory Disease Models

Apply this aminopyrazole as a validated, low-micromolar RIPK1 kinase inhibitor (IC50 = 320 nM) [3] in cellular models of inflammation and cell death. This application is particularly relevant for studying necroptosis in response to TNF-α stimulation or Toll-like receptor activation in human and murine cell lines. Its defined activity against RIPK1 distinguishes it from generic pyrazoles, making it a valuable tool compound for target validation studies in academic and biotech settings focused on inflammatory bowel disease (IBD), psoriasis, or ischemia-reperfusion injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,4-dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.